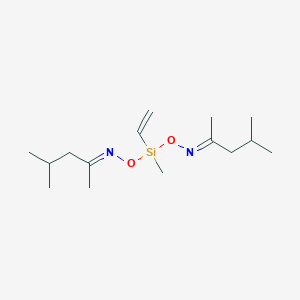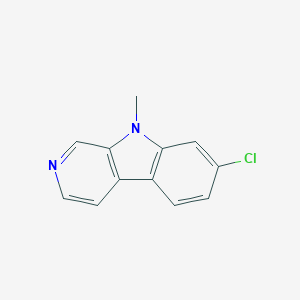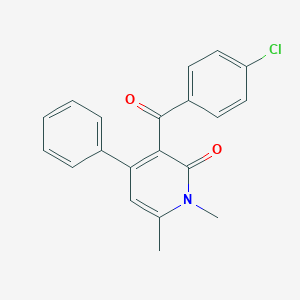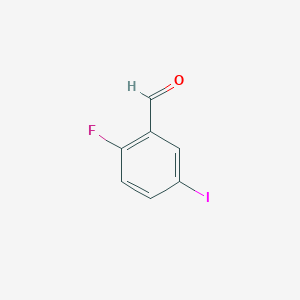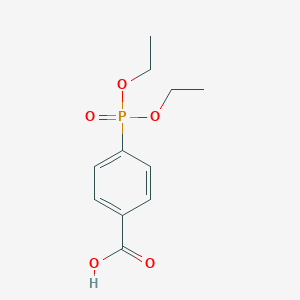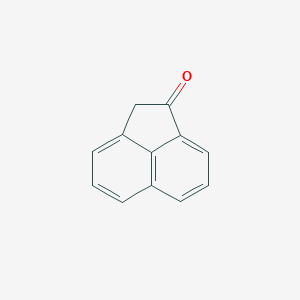
Acenaphthenone
Übersicht
Beschreibung
Acenaphthenone, a derivative of acenaphthene, is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a core structure in many chemical reactions and has been explored for its potential in generating novel compounds with antitumor activities .
Synthesis Analysis
The synthesis of acenaphthenone derivatives has been widely studied. Novel acenaphthene derivatives with potential antitumor properties have been synthesized and evaluated against several human solid tumor cell lines . Additionally, acenaphthenone has been used as a starting material for the synthesis of acenaphthenequinones through a one-pot synthesis using N-bromosuccinimide and dimethyl sulfoxide . The synthesis of acenaphthenone enolate has also been achieved, which served as a structural confirmation for the acenaphthyne radical anion .
Molecular Structure Analysis
The molecular structure of acenaphthenone and its derivatives has been a subject of computational and structural investigations. For instance, sterically crowded peri-substituted acenaphthenes have been prepared, and their structures were analyzed to understand the distortion of the acenaphthene framework and the interactions between halogen and chalcogen atoms . Phosphorus-bismuth peri-substituted acenaphthenes have also been synthesized, and their structures were characterized, revealing a rare P-Bi bond .
Chemical Reactions Analysis
Acenaphthenone has been shown to participate in various chemical reactions. It has been identified as an effective electron donor in sensitized photooxygenation, leading to the formation of hydroxylactone and anhydride derivatives . The Leuckart reaction of 1-acenaphthenone has yielded unusual products such as acenaphtho[1,2-d]pyrimidine and diacenaphtho[1,2-b:1',2'-d]pyridine . Furthermore, acenaphthenone has been involved in the generation of acenaphthyne radical anion, which is significant for determining the heat of formation and strain energy of acenaphthyne .
Physical and Chemical Properties Analysis
The physical and chemical properties of acenaphthenone have been assessed through various studies. For example, the use of [1-13C]acenaphthene in conjunction with 13C-NMR spectroscopy has allowed for the study of the biodegradation of acenaphthene by bacterial cultures, revealing insights into the oxidation products and the limitations of certain bacterial enzymes . The photolytic and thermal reactions of 2-diazoacenaphthenones have been explored, showing a range of reactions including Wolff rearrangements, insertion, addition, and cycloaddition reactions .
Wissenschaftliche Forschungsanwendungen
Organic and Medicinal Chemistry
- Summary of the application : Acenaphthoquinone is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . There is a wide range of reactions that include acenaphthoquinone in the synthesis of these compounds .
- Methods of application : The most widely used methods for the preparation of acenaphthoquinone are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride . Multicomponent reactions (MCRs) play an increasingly important role in organic and medicinal chemistry because of their convergence, productivity, ease of execution, good to excellent yields, and broad applications in combinatorial chemistry .
- Results or outcomes : The multicomponent reactions of acenaphthoquinone lead to the synthesis of a variety of heterocyclic compounds .
Photochemistry and Synthetic Photochemistry
- Summary of the application : Acenaphthoquinones are interesting with regard to photochemistry and synthetic photochemistry . They are versatile synthetic intermediates to polycyclic hydrocarbon and heterocyclic compounds .
- Methods of application : The cis-diol could be prepared by selenium dioxide oxidation of acenaphthene . Reaction with o-nitrophenol gave 1,1-bis(3-nitro-4-hydroxy-phenyl)-2-acenaphthenone, and with p-nitrophenol gave anhydro-1,1-bis(5-nitro-2-hydroxyphenyl)-2-acenaphthenone .
- Results or outcomes : The reactions of acenaphthenequinone and its derivatives with different nucleophiles, organic and inorganic reagents are reviewed . This survey also covers their oxidation and reduction reactions, in addition to many known reactions such as Friedel Crafts, Diels-Alder, bromination and thiolation .
Synthesis of Spiroacenaphthylene Compounds
- Summary of the application : Acenaphthoquinone is used as a building block for the synthesis of a variety of spiroacenaphthylene compounds . Spiro compounds having cyclic structures fused at a central carbon are of recent interest due to their interesting adjustable overall qualities and their structural implications on biological systems .
- Methods of application : Multicomponent reactions (MCRs) of acenaphthoquinone are used in the synthesis of these spiro-fused cyclic frameworks . These reactions are atom economic, efficient, and extremely convergent .
- Results or outcomes : The multicomponent reactions of acenaphthoquinone lead to the synthesis of a variety of spiro-fused cyclic frameworks .
Synthesis of Biologically Active Compounds and Dyes
- Summary of the application : Acenaphthenequinone and its derivatives have a broad spectrum of applications as biologically active compounds, dyes, etc .
- Methods of application : The syntheses of acenaphthenequinone and its derivatives are based mainly on the use of starting materials having the carbon skeleton of acenaphthenequinone and their reactivity towards nitrogen nucleophiles .
- Results or outcomes : The reactions of acenaphthenequinones are reviewed, including their oxidation and reduction reactions, in addition to many known reactions such as Friedel Crafts, Diels-Alder, bromination and thiolation .
Synthesis of Schiff Bases
- Summary of the application : Acenaphthoquinone is used in the synthesis of Schiff bases with some transition metal complexes . Schiff bases are a class of compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
- Methods of application : The synthesis of Schiff bases typically involves the condensation of primary amines with carbonyl compounds . The reaction is usually facilitated by the use of an acid catalyst .
- Results or outcomes : The Schiff bases synthesized from acenaphthoquinone have shown promising pharmacological activities .
Synthesis of Coumarin Heterocycles
- Summary of the application : Acenaphthoquinone is used in the synthesis of coumarin heterocycles . Coumarins are a type of organic compound that are found in many plants. They have various biological activities and are used in the development of pharmaceuticals and dyes .
- Methods of application : The synthesis of coumarin heterocycles typically involves the Pechmann condensation, which is a method for synthesizing coumarins by the condensation of phenols with β-ketoesters in the presence of concentrated sulfuric acid .
- Results or outcomes : The coumarin heterocycles synthesized from acenaphthoquinone have been developed into a variety of pharmaceuticals and dyes .
Safety And Hazards
Zukünftige Richtungen
Acenaphthoquinone is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . There is a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds . This suggests potential future directions for research in this area .
Eigenschaften
IUPAC Name |
2H-acenaphthylen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIOAKUBCTDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176885 | |
| Record name | 1-Acenaphthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acenaphthenone | |
CAS RN |
2235-15-6 | |
| Record name | 1(2H)-Acenaphthylenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acenaphthenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acenaphthenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acenaphthenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acenaphthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-acenaphthylen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACENAPHTHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QD8CCK3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

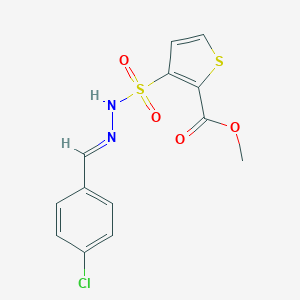
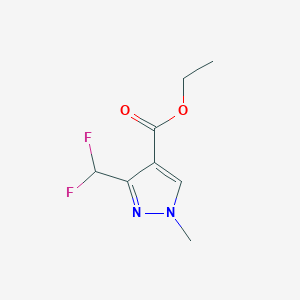

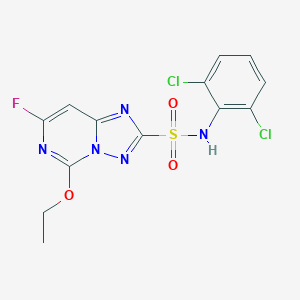

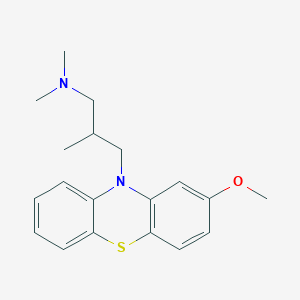
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)

